1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
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Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, a naphthalene moiety, and a propanol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and a naphthalene derivative are reacted under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques like crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as morpholine derivatives and naphthalene-based compounds
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride can be compared with other similar compounds, such as:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound shares the morpholine ring but differs in its side chain structure and applications.
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: This compound has a similar morpholine ring but is used primarily in pharmaceutical research for its unique biological activity.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol: This compound is another derivative with distinct chemical properties and applications.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-18(21)13-22-19-8-7-16-5-3-4-6-17(16)9-19;/h3-9,14-15,18,21H,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNDHBGXYKPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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